

ROC-325 Demonstrates Potent Efficacy in Preclinical Pulmonary Hypertension Models

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Compound of Interest

Compound Name: ROC-325
Cat. No.: B15566339

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A comparative analysis of the novel lysosomal autophagy inhibitor, **ROC-325**, reveals significant therapeutic potential in both monocrotaline and Sugen/hypoxia-induced pulmonary hypertension (PH) in rodent models. Experimental data indicates that **ROC-325** effectively attenuates the progression of PH, reduces right ventricular hypertrophy, and mitigates pulmonary vascular remodeling.

ROC-325, a novel small molecule lysosomal autophagy inhibitor, has shown promise as a therapeutic agent for pulmonary hypertension.[1][2][3] Studies in well-established preclinical models of PH demonstrate its ability to counteract the pathological hallmarks of the disease. This guide provides a comparative overview of the efficacy of **ROC-325** in different PH models, supported by key experimental data and detailed methodologies.

Comparative Efficacy of ROC-325 in PH Models

Treatment with **ROC-325** has been shown to significantly improve key hemodynamic and physiological parameters associated with pulmonary hypertension in both the monocrotaline (MCT) and Sugen/hypoxia (SuHx) rat models. The tables below summarize the quantitative data from these studies, highlighting the compound's effectiveness in preventing and treating PH.

Monocrotaline (MCT)-Induced Pulmonary Hypertension Model

Parameter	Control	MCT + Vehicle	MCT + ROC-325 (Preventive)	MCT + ROC-325 (Therapeutic)
Right Ventricular Systolic Pressure (RVSP, mm Hg)	25.4 ± 2.1	58.7 ± 4.3	35.2 ± 3.8	40.1 ± 4.5
Right Ventricular Hypertrophy (RV/LV+S)	0.24 ± 0.02	0.52 ± 0.04	0.31 ± 0.03	0.36 ± 0.04
Pulmonary Artery Acceleration Time (PAAT, ms)	28.5 ± 2.3	13.8 ± 1.5	22.4 ± 2.1	19.7 ± 1.9

Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension Model

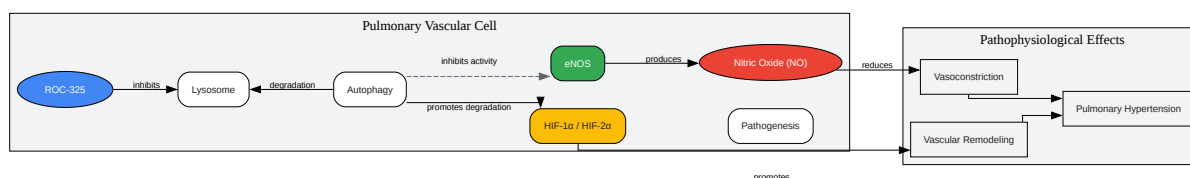
Parameter	Control	SuHx + Vehicle	SuHx + ROC-325
Right Ventricular Systolic Pressure (RVSP, mm Hg)	26.1 ± 2.5	65.4 ± 5.1	42.3 ± 4.7
Right Ventricular Hypertrophy (RV/LV+S)	0.25 ± 0.03	0.59 ± 0.05	0.38 ± 0.04
Pulmonary Artery Acceleration Time (PAAT, ms)	27.9 ± 2.6	12.5 ± 1.3	20.1 ± 2.2

Mechanism of Action: A Multi-faceted Approach

ROC-325 exerts its therapeutic effects through a multi-pronged mechanism of action primarily centered on the inhibition of autophagy and the modulation of key signaling pathways implicated in the pathogenesis of PH.^{[1][3]} By inhibiting lysosomal function, **ROC-325** leads to the accumulation of autophagosomes, indicated by increased levels of LC3B and p62.^{[1][3]}

This disruption of autophagy, in turn, downregulates the expression of hypoxia-inducible factors (HIF-1 α and HIF-2 α), which are critical mediators of the cellular response to hypoxia and play a significant role in pulmonary vascular remodeling.[1][2]

Furthermore, **ROC-325** enhances the activity of endothelial nitric oxide synthase (eNOS) through phosphorylation at its activating site (Ser1177) and dephosphorylation at its inhibitory site (Thr495).[1][3] This leads to increased production of nitric oxide (NO), a potent vasodilator, which helps to counteract the excessive vasoconstriction characteristic of PH.



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Caption: Mechanism of action of **ROC-325** in pulmonary hypertension.

Experimental Protocols

The efficacy of **ROC-325** was evaluated in two standard preclinical models of pulmonary hypertension.

Monocrotaline (MCT)-Induced PH

Male Sprague-Dawley rats were administered a single intraperitoneal injection of monocrotaline (60 mg/kg) to induce pulmonary hypertension.

- Preventive Protocol: **ROC-325** (25 mg/kg) was administered daily via intraperitoneal injection for four weeks, starting on the same day as the MCT injection.

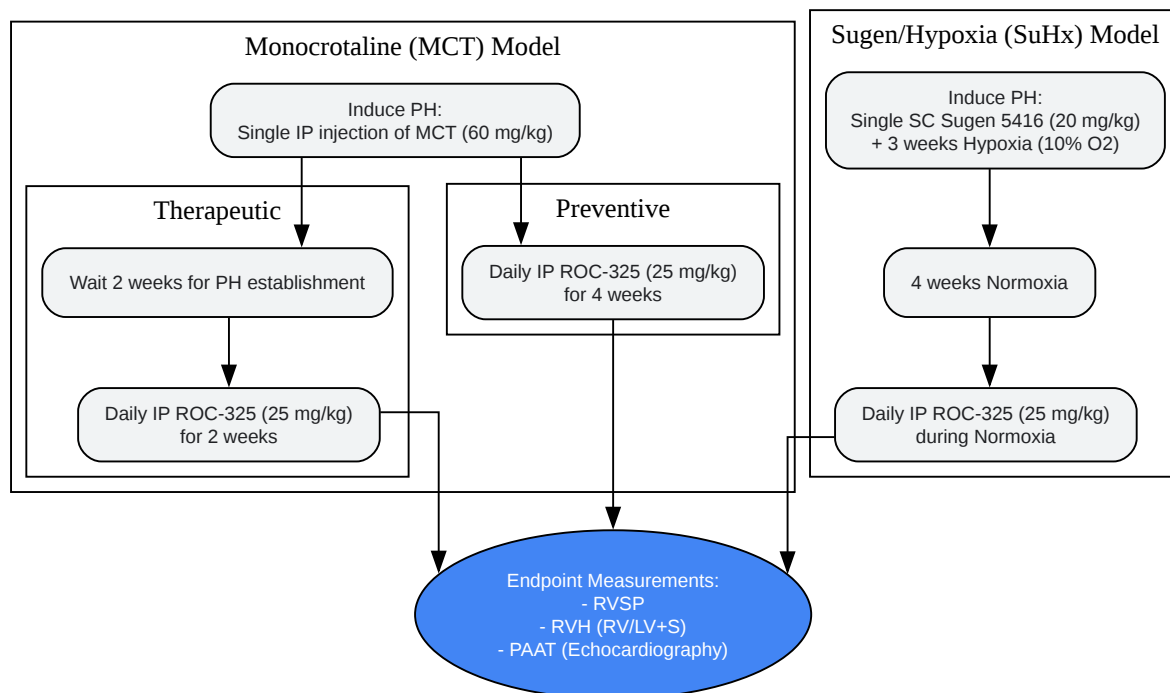
- Therapeutic Protocol: Two weeks after the MCT injection, once PH was established, rats were treated daily with **ROC-325** (25 mg/kg, i.p.) for two weeks.

Sugen/Hypoxia (SuHx)-Induced PH

Rats received a single subcutaneous injection of Sugén 5416 (20 mg/kg) and were then exposed to a hypoxic environment (10% O₂) for three weeks. Following the hypoxic period, the animals were returned to normoxic conditions for four weeks. Treatment with **ROC-325** (25 mg/kg, i.p.) was administered daily during the four-week normoxic phase.

Measurements

Hemodynamic parameters, including Right Ventricular Systolic Pressure (RVSP), were measured using a pressure transducer catheter. Right Ventricular Hypertrophy (RVH) was assessed by calculating the ratio of the right ventricular free wall weight to the left ventricular plus septal wall weight (RV/LV+S). Echocardiography was used to measure parameters such as Pulmonary Artery Acceleration Time (PAAT).



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Caption: Experimental workflow for evaluating **ROC-325** in PH models.

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